(R)-nicotinium(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

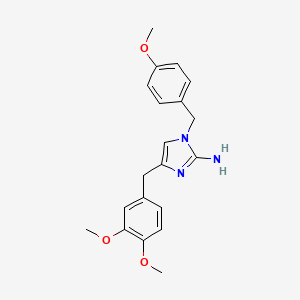

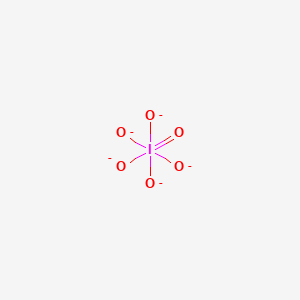

(R)-nicotinium(1+) is the conjugate acid of (R)-nicotine arising from selective protonation of the tertiary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-nicotine. It is an enantiomer of a (S)-nicotinium(1+).

Applications De Recherche Scientifique

Catalytic Applications

- Nicotinium Sulfate as a Catalyst : Nicotinium sulfate, derived from nicotine, has been developed as a protic ionic liquid catalyst. It effectively catalyzes the acetylation of amines, alcohols, and phenols, showing particular selectivity for aminophenol. This catalyst is notable for being recyclable and bio-renewable (Tamaddon & Azadi, 2017).

Pharmacological Research

GPR109a Agonist for Lipid Regulation : Compound R,R-19a, a derivative of nicotinium, has shown promise in preclinical studies as a GPR109a agonist. In clinical trials, it demonstrated a significant decrease in plasma free fatty acids. However, its effect on serum lipids was not as robust as niacin, suggesting further exploration in this area (Boatman et al., 2012).

Role in Atherosclerosis : Nicotinic acid, a related compound, was found to inhibit atherosclerosis progression in mice. This effect was mediated through its receptor GPR109A expressed on immune cells, independent of its lipid-modifying actions. This discovery could be relevant for understanding the role of nicotinium derivatives in similar pathways (Lukasova et al., 2011).

Material Science

Optical and Nonlinear Optical Material : The growth and characterization of nicotinium nitrate monohydrate (NNM) as a novel optical material have been studied. NNM demonstrates transparency in a wide wavelength range and potential for nonlinear optical applications (Dhanaraj & Rajesh, 2011).

Organic Nonlinear Optical Material : Nicotinium tartrate (NT) is an efficient organic material for nonlinear optical applications. Its growth, structural properties, and low absorption in the visible region make it a candidate for frequency conversion technologies (Alexandar et al., 2017).

Environmental Applications

- Degradation and Adsorption of Nicotine : Research on nicotine degradation and adsorption using nano-TiO2 engineered reduced graphene oxide composites has been conducted. This method demonstrates significant potential for reducing nicotine's carcinogenic effects in aquatic systems (Maiti, Sarkar, & Liu, 2020).

Propriétés

Nom du produit |

(R)-nicotinium(1+) |

|---|---|

Formule moléculaire |

C10H15N2+ |

Poids moléculaire |

163.24 g/mol |

Nom IUPAC |

3-[(2R)-1-methylpyrrolidin-1-ium-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/p+1/t10-/m1/s1 |

Clé InChI |

SNICXCGAKADSCV-SNVBAGLBSA-O |

SMILES isomérique |

C[NH+]1CCC[C@@H]1C2=CN=CC=C2 |

SMILES |

C[NH+]1CCCC1C2=CN=CC=C2 |

SMILES canonique |

C[NH+]1CCCC1C2=CN=CC=C2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[2-[[(4S)-4-(3-chlorophenyl)-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine](/img/structure/B1237360.png)

![(4R)-4-[(10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1237368.png)

![(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate](/img/structure/B1237375.png)

![[10-(iodomethyl)-13-methyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1237377.png)

![[(3S,4R,8R,9Z,12R)-10-Methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B1237382.png)